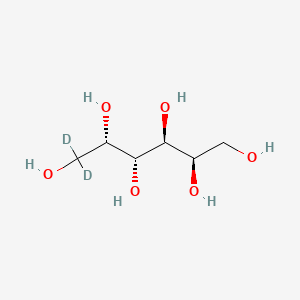
Dulcite-d2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dulcite-d2 is synthesized by incorporating stable heavy isotopes of hydrogen (deuterium) into the Dulcite molecule. This process involves the reduction of galactose to produce Dulcite, followed by the substitution of hydrogen atoms with deuterium . The reaction conditions typically involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated reagents and ensure the purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Dulcite-d2 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to produce corresponding ketones or aldehydes.
Reduction: It can be reduced to form simpler sugar alcohols.
Substitution: Deuterium atoms in this compound can be substituted with other atoms or groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various deuterated sugar alcohols, ketones, and aldehydes, depending on the specific reaction conditions .
Aplicaciones Científicas De Investigación
Dulcite-d2 has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of Dulcite-d2 involves its incorporation into metabolic pathways where it acts as a tracer. The deuterium atoms in this compound allow researchers to track its metabolic fate and understand the pathways involved in its breakdown and utilization . The molecular targets and pathways involved include enzymes responsible for the metabolism of sugar alcohols and galactose .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to Dulcite-d2 include:
Dulcite (Dulcitol): The non-deuterated version of this compound.
Galactitol: Another sugar alcohol derived from galactose.
Sorbitol: A sugar alcohol used as a sweetener and in medical applications.
Uniqueness
This compound is unique due to its deuterium labeling, which allows for detailed studies of its pharmacokinetic and metabolic profiles. This labeling provides insights into the effects of deuterium substitution on drug metabolism and efficacy, making it a valuable tool in scientific research .
Propiedades
Fórmula molecular |
C6H14O6 |
|---|---|
Peso molecular |
184.18 g/mol |
Nombre IUPAC |
(2S,3R,4S,5R)-1,1-dideuteriohexane-1,2,3,4,5,6-hexol |
InChI |
InChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2/t3-,4+,5+,6-/i1D2/m0/s1 |
Clave InChI |
FBPFZTCFMRRESA-AFEYJBRLSA-N |
SMILES isomérico |
[2H]C([2H])([C@@H]([C@H]([C@H]([C@@H](CO)O)O)O)O)O |
SMILES canónico |
C(C(C(C(C(CO)O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


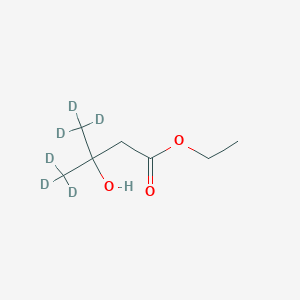
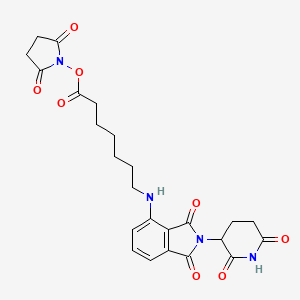
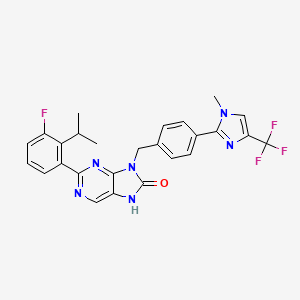
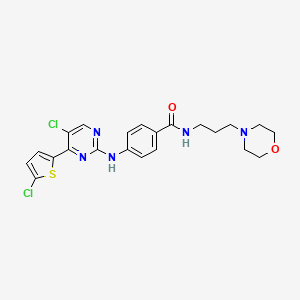
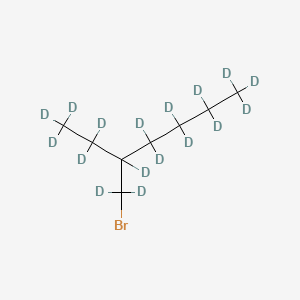
![D-Phenylalanine, N-[N-[(1,1-dimethylethoxy)carbonyl]-L-leucyl]-, phenylmethyl ester](/img/structure/B12394811.png)
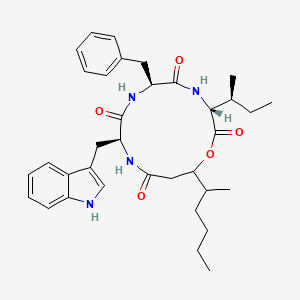
![disodium;(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3-sulfonatooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B12394817.png)
![2-(furan-2-ylmethylamino)-9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12394823.png)
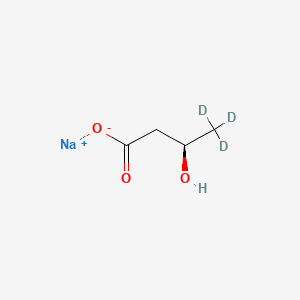
![[5'-13C]uridine](/img/structure/B12394831.png)
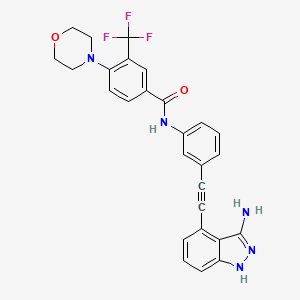
![1-[(3aS,4R,6R)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-5-(pyrrolidin-1-ylmethyl)-2-sulfanylidenepyrimidin-4-one](/img/structure/B12394855.png)

